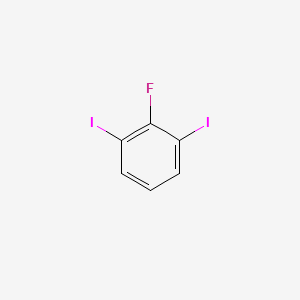
1,3-Diiodo-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-2-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoroaniline followed by iodination. The reaction conditions typically include the use of strong acids like hydrochloric acid and oxidizing agents such as sodium nitrite and iodine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated aromatic compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 1,3-Diiodo-2-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential biological activity. This compound can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new drugs with improved efficacy and selectivity.
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The iodine atoms, being more reactive, often participate in substitution and coupling reactions. The fluorine atom, due to its high electronegativity, influences the electronic distribution in the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1,3-Diiodobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluorobenzene: Contains only a fluorine atom, making it less reactive in substitution reactions compared to 1,3-diiodo-2-fluorobenzene.
1,3-Difluorobenzene: Contains two fluorine atoms, leading to different electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and electronic properties. This combination makes it a versatile compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C6H3FI2 |
|---|---|
Molecular Weight |
347.89 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-6-4(8)2-1-3-5(6)9/h1-3H |
InChI Key |
IPOVJPXIOSKAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
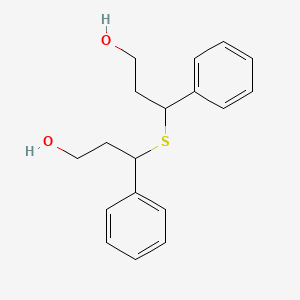

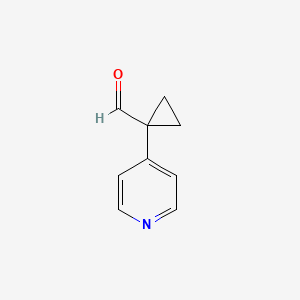
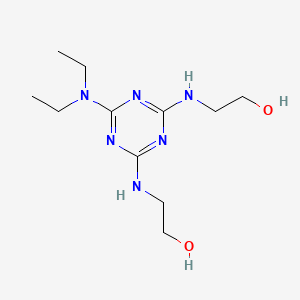

![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
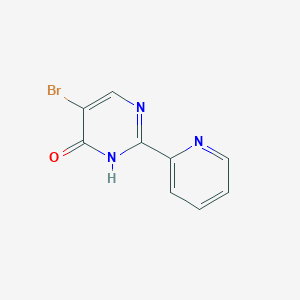
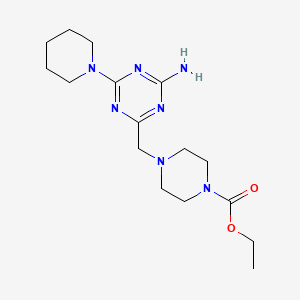
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

